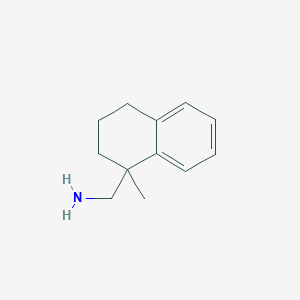
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, featuring a tetrahydronaphthalene core with a methyl group and a methanamine group attached. This compound is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of the corresponding naphthalene derivative followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the methanamine moiety .
科学研究应用
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s structure allows it to fit into binding sites of enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: Features a methoxy group, altering its chemical properties and reactivity.
Uniqueness
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
生物活性
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, also known as 1-Methyl-3,4-dihydro-2H-naphthalen-1-ylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | (1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine hydrochloride |
| PubChem CID | 71758038 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have suggested that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .
- Antidepressant Activity : The compound's structural similarity to known psychoactive substances suggests potential antidepressant effects. It may influence serotonin pathways and other neurotransmitter systems involved in mood regulation .
- Anti-inflammatory Properties : Preliminary findings indicate that this compound could possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation in various tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as a modulator of serotonin receptors (5-HT), which are crucial in regulating mood and anxiety levels .
- Oxidative Stress Reduction : The compound could enhance the activity of antioxidant enzymes or directly scavenge free radicals, thus protecting cells from oxidative damage .
Case Studies and Research Findings
Several studies have explored the effects of this compound or structurally related compounds:
Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of similar tetrahydronaphthalene derivatives found that they significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .
Study 2: Antidepressant-Like Effects
In an animal model of depression, administration of a related compound demonstrated significant antidepressant-like effects in behavioral tests. The results indicated alterations in serotonin levels and receptor activity consistent with classic antidepressant mechanisms .
Study 3: Anti-inflammatory Activity
Research on the anti-inflammatory potential of tetrahydronaphthalene derivatives showed that they effectively reduced inflammatory markers in vitro. This suggests a promising avenue for therapeutic development in treating inflammatory diseases .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8-9,13H2,1H3 |
InChI 键 |
SUIXJECFFZGKML-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=CC=CC=C21)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















